molecular formula C17H15N5O2S B11545971 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B11545971
M. Wt: 353.4 g/mol
InChI Key: FWOJTMVPQKKRCQ-UHFFFAOYSA-N
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Description

12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex heterocyclic compound

Preparation Methods

The synthesis of 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves several steps. One common method includes the reaction of semi/thio carbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature. The reaction is catalyzed by glacial acetic acid to produce Schiff’s bases, which are intermediates. These intermediates are then treated with triethylamine and chloroacetylchloride under vigorous stirring to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions where heteroatoms are present.

    Common Reagents and Conditions: Typical reagents include sodium acetate, aldehydes, triethylamine, and chloroacetylchloride. Conditions often involve room temperature reactions with vigorous stirring.

    Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.

Scientific Research Applications

12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division processes, possibly by binding to DNA or related enzymes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Compared to other similar heterocyclic compounds, 12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one stands out due to its unique structure and the presence of multiple heteroatoms. Similar compounds include:

  • 1,3,4-oxadiazole derivatives
  • Thiadiazole derivatives
  • Azetidin-2-one derivatives

These compounds share some structural similarities but differ in their specific arrangements and the types of heteroatoms present, which can lead to different chemical behaviors and applications .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C17H15N5O2S/c1-17(2)8-11-12(9-24-17)25-15-13(11)14(23)21(10-6-4-3-5-7-10)16-18-19-20-22(15)16/h3-7H,8-9H2,1-2H3

InChI Key

FWOJTMVPQKKRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=NN34)C5=CC=CC=C5)C

Origin of Product

United States

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